molecular formula C9H17Cl2N3 B1396934 1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride CAS No. 1332530-37-6

1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride

Cat. No.: B1396934
CAS No.: 1332530-37-6
M. Wt: 238.15 g/mol
InChI Key: VLZUIPASPSUGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride is a pyrimidine-derived compound featuring a substituted pyrimidine core with an isopropyl group at the 2-position and a methylamine moiety at the 4-position. The dihydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and biochemical research applications. Synonyms include [(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride and N-methyl-2-(1-methylethyl)-4-pyrimidinemethanamine dihydrochloride .

Properties

IUPAC Name

N-methyl-1-(2-propan-2-ylpyrimidin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-7(2)9-11-5-4-8(12-9)6-10-3;;/h4-5,7,10H,6H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZUIPASPSUGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride involves synthetic routes that typically include the reaction of 2-isopropylpyrimidine with methylamine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the dihydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride is utilized in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is structurally compared to thiazole-containing analogs, which share substituent groups (isopropyl, methylamine) but differ in their heterocyclic cores:

Parameter 1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine Dihydrochloride 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine Dihydrochloride Thiazol-2-ylmethanamine Dihydrochloride
Core Structure Pyrimidine (C₄H₃N₂) Thiazole (C₃H₃NS) Thiazole (C₃H₃NS)
CAS Number Not provided 1185167-55-8 55661-33-1
Molecular Formula C₉H₁₆N₃·2HCl C₈H₁₄N₂S·2HCl C₄H₇N₂S·2HCl
Molecular Weight (g/mol) ~238.92 242.99 198.12 (estimated)
Key Functional Groups Pyrimidine ring, isopropyl, methylamine Thiazole ring, isopropyl, methylamine Thiazole ring, methylamine
Similarity Score N/A 0.65 0.65

Structural Implications :

  • Pyrimidine vs. Thiazole: The pyrimidine core (two nitrogen atoms) offers distinct electronic and hydrogen-bonding properties compared to the sulfur-containing thiazole ring.
  • Solubility: Both compounds are dihydrochloride salts, ensuring high water solubility.

Research Findings and Implications

  • However, discontinued production hinders further exploration .
  • Thiazole Analogs : Proven utility in medicinal chemistry, with optimized synthetic routes and documented bioactivity. Their commercial availability supports ongoing research .

Biological Activity

1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride is a compound of significant interest in pharmaceutical research, particularly due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its applications in various fields.

  • Molecular Formula : C8H15Cl2N3
  • Molecular Weight : 243.20 g/mol
  • CAS Number : 1332530-37-6
  • Structure : The compound features a pyrimidine ring substituted with an isopropyl group and a methylated amine, contributing to its unique biological profile.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of this compound. It exhibits significant activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli62.5 µg/mL
Staphylococcus aureus78.12 µg/mL
Enterococcus faecalis70 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .

Antiproliferative Effects

In vitro studies have shown that this compound possesses antiproliferative properties against several cancer cell lines. Notably, it has been tested against:

Cell Line IC50 (µg/mL)
HeLa (cervical cancer)226
A549 (lung cancer)242.52

These results indicate that this compound may inhibit cell proliferation, making it a candidate for further investigation in cancer therapy .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary studies suggest that it may interact with specific protein targets involved in bacterial growth and cancer cell proliferation. For example, interactions with the accessory gene regulator protein A (AgrA) have been noted in some related compounds .

Case Study 1: Antimicrobial Efficacy

A study published in Microbiology evaluated the antimicrobial efficacy of various compounds, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains .

Case Study 2: Cancer Cell Line Testing

In another research project focused on antiproliferative activities, the compound was tested against multiple cancer cell lines. The findings revealed that it induced apoptosis in HeLa and A549 cells, highlighting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride
Reactant of Route 2
1-(2-Isopropylpyrimidin-4-yl)-N-methylmethanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.